molecular formula C27H18BrClN4O B2700800 4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(2-chlorophenyl)benzamide CAS No. 392289-46-2

4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(2-chlorophenyl)benzamide

Katalognummer: B2700800
CAS-Nummer: 392289-46-2
Molekulargewicht: 529.82
InChI-Schlüssel: QFNZEFSERYJQIN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]-N-(2-chlorophenyl)benzamide is a synthetic organic compound featuring a quinazoline core, a scaffold recognized for its diverse and significant biological activities . The quinazoline pharmacophore is a privileged structure in medicinal chemistry, extensively investigated for its potential to interact with various biological targets . Researchers value this family of compounds for developing novel therapeutic agents due to its wide range of reported pharmacological properties. Quinazoline derivatives have demonstrated substantial research potential as anticancer agents, with several analogues, such as Erlotinib and Gefitinib, receiving clinical approval . These compounds often act by inhibiting critical enzymes like Epidermal Growth Factor Receptor (EGFR) and other tyrosine kinases, which are pivotal in cell signaling and proliferation pathways . Beyond oncology, the quinazoline scaffold is a key structure in compounds with reported anti-inflammatory, antimicrobial, antifungal, and antimalarial activities in research settings . The specific pattern of substitutions on the quinazoline core, including the 6-bromo and 4-phenyl groups, along with the 2-aminobenzamide side chain, is likely of high interest for structure-activity relationship (SAR) studies. Modifications at these positions are known to profoundly influence the compound's potency, selectivity, and mechanism of action . This makes 4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(2-chlorophenyl)benzamide a valuable chemical tool for researchers in drug discovery, particularly for screening against cancer cell lines, investigating enzyme inhibition, or synthesizing more complex target molecules . This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Eigenschaften

IUPAC Name

4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(2-chlorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H18BrClN4O/c28-19-12-15-23-21(16-19)25(17-6-2-1-3-7-17)33-27(32-23)30-20-13-10-18(11-14-20)26(34)31-24-9-5-4-8-22(24)29/h1-16H,(H,31,34)(H,30,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFNZEFSERYJQIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)NC4=CC=C(C=C4)C(=O)NC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H18BrClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(2-chlorophenyl)benzamide typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the reaction of anthranilic acid with formamide to form 2-aminobenzamide, which is then cyclized to produce quinazoline The final step involves the coupling of the quinazoline derivative with 2-chlorobenzoyl chloride under basic conditions to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave-assisted synthesis and phase-transfer catalysis can be employed to improve reaction efficiency and reduce reaction times .

Analyse Chemischer Reaktionen

Types of Reactions

4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(2-chlorophenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional hydroxyl or carbonyl groups, while reduction may produce fully or partially hydrogenated derivatives .

Wissenschaftliche Forschungsanwendungen

4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(2-chlorophenyl)benzamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(2-chlorophenyl)benzamide involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound may inhibit tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell growth and proliferation . By blocking these enzymes, the compound can induce apoptosis (programmed cell death) in cancer cells. Additionally, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines .

Vergleich Mit ähnlichen Verbindungen

Positional Isomers and Substitution Effects

  • 3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide (CAS 332118-08-8): Molecular formula: C₂₈H₂₁BrN₄O; MW: 509.40 g/mol . This positional isomer substitutes the benzamide’s amino group at position 3 instead of 3. The N-(4-methylphenyl) group reduces molecular weight compared to the chloro analog. The methyl substituent increases lipophilicity (predicted XLogP3: 7) but may reduce polarity compared to the electron-withdrawing chloro group in the target compound .

Quinazoline-Benzamide Derivatives with Varied Substituents

  • 3-(2-(Cyclopropylamino)quinazolin-6-yl)-4-methyl-N-(3-(trifluoromethyl)phenyl)benzamide (Compound 16): Key features: Cyclopropylamino group at quinazoline position 2, trifluoromethylphenyl benzamide. Synthesis: Prepared via Suzuki-Miyaura coupling (71% yield), demonstrating robustness for introducing aryl/heteroaryl groups . The trifluoromethyl group enhances metabolic stability, while the cyclopropylamino group may influence steric interactions in target binding .
  • N-(4-Bromophenyl)-2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)benzamide (3e): Molecular formula: C₂₁H₁₄BrN₃O₃; MW: 444.26 g/mol. Physical properties: White solid, m.p. 261–263°C. The dioxoquinazoline core and bromophenyl substituent confer distinct hydrogen-bonding and π-stacking capabilities compared to the non-dioxo target compound .

Halogen-Substituted Analogs

  • 4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide (Intermediate in EP 3 532 474 B1): Molecular formula: C₁₆H₁₀BrClF₅NO₂; MW: 477.61 g/mol. Features multiple halogen substitutions (Br, Cl, F) and a trifluoropropoxy group.

Data Table: Key Structural and Physicochemical Comparisons

Compound Name Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Synthesis Yield
Target: 4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]-N-(2-chlorophenyl)benzamide Quinazoline-benzamide 6-Br, 4-Ph, N-(2-Cl-Ph) 529.82 Not reported Not reported
3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide Quinazoline-benzamide 6-Br, 4-Ph, N-(4-Me-Ph) 509.40 Not reported Not reported
Compound 16 Quinazoline-benzamide 6-Aryl (cyclopropylamino), N-(3-CF₃-Ph) ~550 (estimated) Not reported 71%
3e Dioxoquinazoline 3-Br-Ph, dioxo core 444.26 261–263 Not reported
EP 3 532 474 B1 Intermediate Benzamide 4-Br, 5-F, 2-(trifluoropropoxy), N-(2-Cl-6-F-Ph) 477.61 Not reported 90%

Key Research Findings

  • Substituent Impact : The N-(2-chlorophenyl) group in the target compound likely enhances π-π stacking and hydrophobic interactions compared to methyl or trifluoromethyl analogs .
  • Synthetic Flexibility : Suzuki coupling and dehydrosulfurization methods (e.g., ) are broadly applicable for quinazoline-benzamide derivatives, though yields vary with substituent complexity .
  • Thermal Stability: Compounds with dioxoquinazoline cores (e.g., 3e) exhibit higher melting points (>260°C), suggesting stronger crystalline packing vs. non-dioxo analogs .

Biologische Aktivität

The compound 4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(2-chlorophenyl)benzamide is a member of the quinazoline family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms, therapeutic applications, and comparative analysis with similar compounds.

The molecular formula of 4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(2-chlorophenyl)benzamide is C21H16BrClN2OC_{21}H_{16}BrClN_{2}O, with a molecular weight of approximately 420.26 g/mol. The compound features a bromine and a chlorine atom, which significantly influence its biological properties.

The biological activity of this compound primarily stems from its ability to interact with specific enzymes and proteins. It is known to inhibit various cellular pathways by binding to active sites on target proteins, thereby blocking their activity. This mechanism is particularly relevant in cancer therapeutics, where such inhibition can lead to reduced tumor growth.

Anticancer Activity

Numerous studies have investigated the anticancer potential of quinazoline derivatives, including this compound. For instance:

  • In vitro studies have demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines. The mechanism involves the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
  • In vivo studies using mouse models have shown that treatment with this compound leads to a marked reduction in tumor size compared to control groups .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activity:

  • Acetylcholinesterase Inhibition : Preliminary results indicate that it may act as a potent inhibitor of acetylcholinesterase, an enzyme critical in neurotransmission, suggesting potential applications in treating neurodegenerative diseases .
  • Urease Inhibition : The compound has demonstrated moderate inhibitory effects on urease, which may have implications for treating urease-related infections .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(2-chlorophenyl)benzamide, it is beneficial to compare it with other quinazoline derivatives.

Compound NameStructureBiological Activity
4-[(6-Chloro-4-phenylquinazolin-2-yl)amino]-N-(2-chlorophenyl)benzamideChloro derivativeLower anticancer activity compared to brominated analog
4-[(6-Fluoro-4-phenylquinazolin-2-yl)amino]-N-(2-chlorophenyl)benzamideFluoro derivativeSimilar enzyme inhibition profile but less cytotoxicity
4-[6-Bromoquinazoline] derivativesBromo derivativesGenerally exhibit enhanced biological activities due to bromine substitution

Case Studies

  • Case Study on Antitumor Efficacy : A study published in Cancer Research highlighted that the brominated quinazoline derivative significantly inhibited tumor growth in xenograft models, showcasing its potential as an effective anticancer agent.
  • Neuroprotective Effects : Another investigation focused on the neuroprotective properties of this compound against oxidative stress in neuronal cells. Results indicated that it could mitigate cell death induced by reactive oxygen species (ROS), suggesting its role in neuroprotection .

Q & A

Basic: What synthetic routes are recommended for synthesizing 4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(2-chlorophenyl)benzamide, and how are intermediates characterized?

Answer:
The synthesis typically involves multi-step reactions, including:

  • Quinazoline core formation : Bromination of 4-phenylquinazolin-2-amine at the 6-position using brominating agents like NBS (N-bromosuccinimide) under controlled conditions.
  • Amide coupling : Reacting 6-bromo-4-phenylquinazolin-2-amine with 4-amino-N-(2-chlorophenyl)benzamide via a Buchwald-Hartwig or Ullmann coupling to introduce the benzamide moiety .
    Characterization methods :
  • Melting points : Used to assess purity (e.g., analogs in show melting ranges of 203–288°C).
  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and coupling efficiency (e.g., aromatic protons at δ 7.2–8.5 ppm for quinazoline derivatives) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ peaks within ±2 ppm error) .

Basic: Which spectroscopic and crystallographic methods confirm the compound’s structural identity?

Answer:

  • X-ray crystallography : Single-crystal diffraction (using SHELX software ) resolves bond lengths, angles, and stereochemistry. For example, the dihedral angle between quinazoline and benzamide planes can indicate π-π stacking potential.
  • FT-IR spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1650 cm1^{-1} for amide, C-Br at ~550 cm1^{-1}) .
  • 1^1H/13^13C NMR : Assigns proton environments (e.g., NH peaks at δ 10–12 ppm for amide groups) and carbon types .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C27_{27}H19_{19}BrClN4_4O requires m/z 553.0324) .

Advanced: How can reaction conditions be optimized to improve yield in the amide coupling step?

Answer:

  • Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)2_2 vs. Pd2_2(dba)3_3) with ligands like Xantphos or BINAP to enhance coupling efficiency .
  • Solvent optimization : Compare polar aprotic solvents (DMF, DMSO) for solubility vs. toluene for sterically hindered reactions.
  • Temperature gradients : Perform kinetic studies at 80–120°C to balance reaction rate and decomposition.
  • Additives : Use Cs2_2CO3_3 as a base to deprotonate intermediates and reduce side reactions .
    Example data :
ConditionYield (%)Purity (HPLC)
Pd(OAc)2_2/Xantphos6598%
Pd2_2(dba)3_3/BINAP7295%

Advanced: How should discrepancies between NMR and mass spectrometry data during structural validation be resolved?

Answer:

  • Repeat analysis : Confirm sample purity via HPLC (>95%) to rule out impurities affecting NMR shifts .
  • Isotopic pattern analysis : Use HRMS to distinguish between [M+H]+^+ and adducts (e.g., sodium/potassium clusters) .
  • 2D NMR techniques : Employ COSY, HSQC, and HMBC to resolve overlapping signals (e.g., assign NH protons in crowded regions) .
  • X-ray validation : If crystals are obtainable, compare experimental bond lengths/angles with DFT-calculated structures .

Advanced: What computational strategies predict the compound’s binding affinity with kinase targets?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., EGFR kinase). Focus on hydrogen bonds with hinge regions (e.g., quinazoline N1 with Met793) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (e.g., RMSD <2 Å indicates stable docking) .
  • Free energy calculations : Apply MM-PBSA to estimate ΔGbinding_{binding} (e.g., values ≤−30 kJ/mol suggest strong affinity) .
    Example results :
TargetDocking Score (kcal/mol)MM-PBSA ΔG (kJ/mol)
EGFR (Wild-type)−9.2−32.4
VEGFR2−8.7−28.9

Advanced: What in vitro assays evaluate the compound’s anticancer potential, considering structural analogs?

Answer:

  • Kinase inhibition assays : Measure IC50_{50} against recombinant kinases (e.g., EGFR, VEGFR2) using ADP-Glo™ kits .
  • Cell viability assays : Test in MCF-7 (breast cancer) and A549 (lung cancer) lines via MTT, comparing to analogs like N-(4-bromophenyl) derivatives ( shows EC50_{50} values of 0.25–1.91 μM for related compounds) .
  • Apoptosis markers : Quantify caspase-3/7 activation via fluorescence assays (e.g., 2–3-fold increase over controls indicates pro-apoptotic activity).
  • Resistance studies : Co-treat with cisplatin to assess synergistic effects (e.g., Combination Index <1.0 suggests synergy) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.